molecular formula C28H43NO8 B12292037 [(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

[(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

Cat. No.: B12292037
M. Wt: 521.6 g/mol
InChI Key: XKSGIJNRMWHQIQ-TUNPHNBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spliceostatin A is a potent natural product known for its ability to inhibit pre-mRNA splicing. It was originally isolated from the bacterium Burkholderia sp. and has shown significant anti-tumor properties. The compound interacts with the spliceosome, a complex responsible for removing introns from pre-mRNA, thereby playing a crucial role in gene expression regulation .

Chemical Reactions Analysis

Types of Reactions

Spliceostatin A undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of Spliceostatin A include CBS catalyst for reduction, Lindlar’s catalyst for hydrogenation, and various acids and bases for amidation and cross-metathesis .

Major Products

The major products formed from these reactions include various derivatives of Spliceostatin A, which are often evaluated for their biological activity and stability .

Scientific Research Applications

Properties

Molecular Formula

C28H43NO8

Molecular Weight

521.6 g/mol

IUPAC Name

[(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

InChI

InChI=1S/C28H43NO8/c1-17(9-12-24-26(32)28(16-34-28)15-27(6,33-7)37-24)8-11-23-18(2)14-22(20(4)36-23)29-25(31)13-10-19(3)35-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10+,17-8+

InChI Key

XKSGIJNRMWHQIQ-TUNPHNBLSA-N

Isomeric SMILES

CC1CC(C(OC1C/C=C(\C)/C=C/C2C(C3(CC(O2)(C)OC)CO3)O)C)NC(=O)/C=C/C(C)OC(=O)C

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)OC)CO3)O)C)NC(=O)C=CC(C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.